molecular formula C12H14N4O4S B15091085 Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Cat. No.: B15091085
M. Wt: 310.33 g/mol
InChI Key: DANJNAFRJFQMMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines. This reaction occurs with excellent regioselectivity, resulting in 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes .

Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly protocols. For example, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

IUPAC Name

ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-4-3-5-9(6-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)

InChI Key

DANJNAFRJFQMMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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